Ibutilid

Übersicht

Beschreibung

Ibutilid ist ein Antiarrhythmikum der Klasse III, das hauptsächlich zur akuten Kardioversion von Vorhofflimmern und Vorhofflattern in den Sinusrhythmus eingesetzt wird . Es entfaltet seine antiarrhythmische Wirkung durch Induktion eines langsamen, einwärts gerichteten Natriumstroms, der das Aktionspotenzial und die Refraktärzeit der Myokardzellen verlängert .

Herstellungsmethoden

This compound wird durch eine Reihe chemischer Reaktionen synthetisiert, die die Bildung eines Methan-sulfonamid-Derivats beinhalten. Der Syntheseweg umfasst typischerweise die Reaktion eines Phenylmethansulfonamids mit einem Ethylheptylamin-Derivat unter kontrollierten Bedingungen . Industrielle Produktionsverfahren verwenden hochreine Reagenzien und strenge Reaktionsbedingungen, um die Konsistenz und Qualität des Endprodukts zu gewährleisten .

Wirkmechanismus

Target of Action

Ibutilide, a Class III antiarrhythmic agent, primarily targets the cardiac ion channels . It acts on the slow sodium channel and the delayed rectifier potassium current . These channels play a crucial role in the electrical activity of the heart, influencing the action potential and refractory period of myocardial cells .

Mode of Action

Ibutilide exerts its effect by inducing a persistent sodium current that is sensitive to dihydropyridine calcium channel blockers . It also blocks the delayed rectifier potassium current . This dual action results in the prolongation of the action potential duration and an increase in both atrial and ventricular refractoriness .

Biochemical Pathways

The biochemical pathways affected by Ibutilide involve the influx of sodium through slow channels and the blocking of potassium currents . These actions lead to a prolonged action potential, which increases the refractoriness of myocardial cells . This mechanism is unique to Ibutilide and is key to its therapeutic response in cases of atrial fibrillation and flutter .

Pharmacokinetics

Ibutilide is administered intravenously and has a high first-pass metabolism, resulting in poor oral bioavailability . It has a relatively large volume of distribution (about 11L/kg) and approximately 40% of the drug is bound with plasma albumin . Ibutilide has a high systemic plasma clearance that is close to the hepatic blood flow (29mL/min/kg). Its metabolic pathway is via the liver’s cytochrome P450 system by isoenzymes other than CYP3A4 and CYP2D6 .

Result of Action

The result of Ibutilide’s action is the conversion of acute atrial flutter and recent onset atrial fibrillation to normal sinus rhythm (NSR) . By prolonging the action potential and increasing the refractoriness of myocardial cells, Ibutilide effectively corrects atrial fibrillation and atrial flutter .

Wissenschaftliche Forschungsanwendungen

Ibutilid hat verschiedene Anwendungen in der wissenschaftlichen Forschung, darunter:

Industrie: This compound wird von Pharmaunternehmen wegen seiner therapeutischen Anwendungen hergestellt und vermarktet.

Wirkmechanismus

This compound entfaltet seine Wirkung, indem es den verzögerten, gleichgerichteten Kaliumstrom blockiert und den Natriumeinstrom durch langsame Natriumkanäle fördert . Dies führt zur Verlängerung des Aktionspotenzials und einer Erhöhung der Refraktärzeit von Myokardzellen, wodurch der normale Sinusrhythmus bei Patienten mit Vorhofflimmern oder Vorhofflattern wiederhergestellt wird .

Biochemische Analyse

Biochemical Properties

Ibutilide plays a significant role in biochemical reactions, particularly in the context of cardiac function . It interacts with various biomolecules, including enzymes and proteins, to exert its effects. Specifically, it induces a persistent sodium current sensitive to dihydropyridine calcium channel blockers and potently inhibits the cardiac rapid delayed rectifier potassium current by binding within potassium channel pores .

Cellular Effects

Ibutilide has profound effects on various types of cells and cellular processes . It influences cell function by prolonging the action potential duration and increasing both atrial and ventricular refractoriness in vivo . This effect on the action potential is due to the activation of a slow, inward current (predominantly sodium), which delays repolarization .

Molecular Mechanism

The molecular mechanism of Ibutilide involves its interaction with ion channels. It blocks the delayed rectifier potassium current and promotes the influx of sodium through slow sodium channels . This unique mechanism works by activating a specific inward sodium current, thus producing its therapeutic response in which a prolonged action potential increases myocytes’ cardiac refractoriness in cases of atrial fibrillation and flutter .

Temporal Effects in Laboratory Settings

In laboratory settings, Ibutilide has shown to significantly inhibit the heart rate with the peak response time occurring 20–30 minutes after administration . It also has a high systemic plasma clearance that is close to the hepatic blood flow .

Dosage Effects in Animal Models

In animal models, the effects of Ibutilide have been observed to vary with different dosages . For instance, in a canine heart failure model, Ibutilide was found to reduce the ventricular defibrillation threshold and organize the ventricular fibrillation activation .

Metabolic Pathways

Ibutilide is metabolized primarily in the liver . Eight metabolites of Ibutilide were detected in metabolic profiling of urine. These metabolites are thought to be formed primarily by o-oxidation followed by sequential beta-oxidation of the heptyl side chain of Ibutilide .

Transport and Distribution

Ibutilide has a relatively large volume of distribution among individual subjects, which is about 11L/kg . Approximately 40% of the drug is bound with plasma albumin of healthy volunteers in a trial .

Vorbereitungsmethoden

Ibutilide is synthesized through a series of chemical reactions involving the formation of a methanesulfonamide derivative. The synthetic route typically involves the reaction of a phenylmethanesulfonamide with an ethylheptylamine derivative under controlled conditions . Industrial production methods involve the use of high-purity reagents and stringent reaction conditions to ensure the consistency and quality of the final product .

Analyse Chemischer Reaktionen

Ibutilid durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: This compound kann durch hepatische Enzyme oxidiert werden, hauptsächlich durch das Cytochrom-P450-System.

Reduktion: Während Reduktionsreaktionen weniger häufig sind, können sie unter bestimmten Bedingungen auftreten.

Substitution: this compound kann Substitutionsreaktionen eingehen, insbesondere unter Beteiligung seiner funktionellen Gruppen.

Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel wie Wasserstoffperoxid und Reduktionsmittel wie Natriumborhydrid. Die aus diesen Reaktionen gebildeten Hauptprodukte hängen von den jeweiligen Bedingungen und Reagenzien ab .

Vergleich Mit ähnlichen Verbindungen

Ibutilid ist unter den Antiarrhythmika der Klasse III einzigartig aufgrund seines spezifischen Wirkmechanismus, der die Aktivierung eines langsamen, einwärts gerichteten Natriumstroms beinhaltet . Ähnliche Verbindungen sind:

Der einzigartige Wirkmechanismus von this compound macht es besonders effektiv für die schnelle Umwandlung von Vorhofflimmern und Vorhofflattern in den Sinusrhythmus .

Biologische Aktivität

Ibutilide is a class III antiarrhythmic agent primarily used for the rapid conversion of atrial fibrillation (AF) and atrial flutter (AFL) to normal sinus rhythm. Its unique mechanism of action, pharmacokinetics, and clinical efficacy make it a significant drug in cardiology. This article provides a detailed overview of the biological activity of ibutilide, including its mechanisms, pharmacological properties, clinical studies, and safety profile.

Ibutilide functions predominantly as a potassium channel blocker, specifically targeting the delayed rectifier potassium current (). By inhibiting this current, ibutilide prolongs the cardiac action potential duration and increases refractoriness in both atrial and ventricular myocytes. This effect is crucial for its antiarrhythmic properties.

Phases of Cardiac Action Potential Affected by Ibutilide

| Phase | Description | Effect of Ibutilide |

|---|---|---|

| Phase 0 | Rapid depolarization due to sodium influx | No direct effect |

| Phase 1 | Early repolarization with potassium efflux | Prolonged due to blockade |

| Phase 2 | Plateau phase with calcium influx | Induces a slow inward sodium current |

| Phase 3 | Rapid repolarization | Prolonged due to blockade |

| Phase 4 | Resting phase | Maintains increased intracellular calcium |

The drug also activates a slow inward sodium current during early repolarization, which is distinct from other class III agents that primarily block potassium currents .

Pharmacokinetics

Ibutilide is administered intravenously and exhibits rapid absorption with a volume of distribution around 11 L/kg. The drug undergoes extensive hepatic metabolism, yielding several metabolites, with only one exhibiting significant antiarrhythmic activity. The elimination half-life ranges from 2 to 12 hours, averaging about 6 hours. Approximately 82% of ibutilide is excreted via urine, with only about 7% remaining unchanged .

Clinical Efficacy

Ibutilide has demonstrated high efficacy in converting AF and AFL to sinus rhythm. Clinical studies indicate that it achieves conversion rates of approximately 60% within 90 minutes of administration . A notable characteristic of ibutilide is its low proarrhythmic potential compared to other antiarrhythmics, although caution is warranted due to the risk of inducing torsades de pointes, especially in patients with pre-existing QT prolongation .

Case Studies

- Study on Efficacy in Atrial Flutter : A study involving patients with atrial flutter showed that intravenous ibutilide successfully restored sinus rhythm in 65% of cases within an hour. Patients were monitored for QT interval changes, which were significant but manageable .

- Comparison with Amiodarone : In a head-to-head trial against amiodarone for the treatment of AF, ibutilide was found to have similar efficacy but a more favorable side effect profile concerning heart rate variability and QT prolongation management .

Safety Profile

While ibutilide is effective in converting arrhythmias, it carries risks that must be addressed:

- Torsades de Pointes : The most serious adverse effect associated with ibutilide is torsades de pointes, particularly in patients with existing risk factors such as electrolyte imbalances or concurrent use of other QT-prolonging medications .

- Monitoring Requirements : Patients receiving ibutilide should be closely monitored for ECG changes during and after administration due to the potential for significant QT interval prolongation .

Eigenschaften

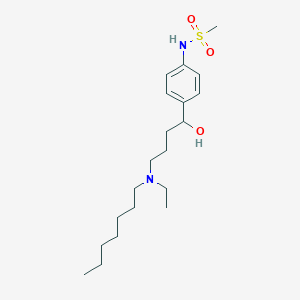

IUPAC Name |

N-[4-[4-[ethyl(heptyl)amino]-1-hydroxybutyl]phenyl]methanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H36N2O3S/c1-4-6-7-8-9-16-22(5-2)17-10-11-20(23)18-12-14-19(15-13-18)21-26(3,24)25/h12-15,20-21,23H,4-11,16-17H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALOBUEHUHMBRLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCN(CC)CCCC(C1=CC=C(C=C1)NS(=O)(=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H36N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

122647-32-9 (Fumarate) | |

| Record name | Ibutilide [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122647318 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID20861271 | |

| Record name | N-(4-{4-[Ethyl(heptyl)amino]-1-hydroxybutyl}phenyl)methanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20861271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

384.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Ibutilide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014453 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

MW: 885.23. Crystals from acetone, mp 117-119 °C.; UV max (95% ethanol): 228, 267 nm (epsilon 16670, 894); solubility: (mg/mL): aqueous >100 (pH less than or equal to 7) /Ibutilide fumarate/, 4.73e-03 g/L | |

| Record name | Ibutilide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00308 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Ibutilide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7926 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Ibutilide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014453 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Ibutilide is a 'pure' class III antiarrhythmic drug, used intravenously against atrial flutter and fibrillation. At a cellular level it exerts two main actions: induction of a persistent Na+ current sensitive to dihydropyridine Ca2+ channel blockers and potent inhibition of the cardiac rapid delayed rectifier K+ current, by binding within potassium channel pores. In other words, Ibutilide binds to and alters the activity of hERG potassium channels, delayed inward rectifier potassium (IKr) channels and L-type (dihydropyridine sensitive) calcium channels, Ibutilide is a 'pure' class III antiarrhythmic drug, used intravenously against atrial flutter and fibrillation. At a cellular level it exerts two main actions: induction of a persistent Na+ current sensitive to dihydropyridine Ca2+ channel blockers and potent inhibition of the cardiac rapid delayed rectifier K+ current, by binding within the channel pore cavity upon channel gating. Ibutilide has been shown to terminate atrial flutter and fibrillation in animal studies, with some risk of ventricular pro-arrhythmia. Experimental models of hypertrophy/heart failure show altered sensitivity to ibutilide, with increased dispersion of repolarization and incidence of pro-arrhythmia. Patient trials show that ibutilide is effective at terminating atrial arrhythmias when given alone, and that it can increase effectiveness and reduce energy requirements of electrical cardioversion. The risk to patients of polymorphic ventricular tachycardia necessitates careful patient selection and monitoring during and after treatment., Ibutilide injection prolongs action potential duration in isolated adult cardiac myocytes and increases both atrial and ventricular refractoriness in vivo, i.e., class III electrophysiologic effects. Voltage clamp studies indicate that ibutilide fumarate injection, at nanomolar concentrations, delays repolarization by activation of a slow, inward current (predominantly sodium), rather than by blocking outward potassium currents, which is the mechanism by which most other class III antiarrhythmics act. These effects lead to prolongation of atrial and ventricular action potential duration and refractoriness, the predominant electrophysiologic properties of ibutilide fumarate injection in humans that are thought to be the basis for its antiarrhythmic effect., Ibutilide fumarate is a new class III intravenous antiarrhythmic agent indicated for the acute termination of atrial fibrillation and flutter. Ibutilide prolongs repolarization in the atria and ventricle by enhancing the inward depolarizing, slow sodium current, a unique mechanism of action for a class III agent. Atrial refractoriness is prolonged with no evidence of reverse use dependence. Ibutilide may also block the delayed rectifier current, but this does not appear to be clinically relevant. In vitro and at high doses, ibutilide may shorten action potential duration, although this effect has not been noted clinically. Ibutilide can cause torsades de pointes in a rabbit model of proarrhythmia dependent on the formation of early afterdepolarizations. However, it causes less proarrhythmia than sotalol, dofetilide, or sematilide in this model. The pharmacokinetics of ibutilide are linear, its extravascular distribution is rapid and extensive, while its systemic clearance is high (elimination half-life 3-6 hours). Eight metabolites are formed by the liver, only one of which is slightly active. QT prolongation is dose dependent, is maximal at the end of the infusion, and returns to baseline within 2-4 hours following infusion. The pharmacokinetic and electrophysiologic characteristics of ibutilide are complementary in that any risk of proarrhythmia is made manageable by a short half-life. Almost all reported cases of drug-induced torsades de pointes ventricular tachycardia associated with ibutilide have occurred within 40 minutes of starting the infusion. Nevertheless, clinicians using ibutilide can further reduce the chance of torsades de pointes by being very familiar with the criteria for patient selection, and by being prepared to treat it should it occur. When used with full knowledge of its potential risks, ibutilide is a very effective intravenous agent for the acute termination of atrial fibrillation and flutter and is likely to become a significant treatment option for these arrhythmias. | |

| Record name | Ibutilide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00308 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Ibutilide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7926 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

122647-31-8, 130350-52-6, 122647-32-9 | |

| Record name | Ibutilide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=122647-31-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ibutilide [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122647318 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ibutilide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00308 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | N-(4-{4-[Ethyl(heptyl)amino]-1-hydroxybutyl}phenyl)methanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20861271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | IBUTILIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2436VX1U9B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Ibutilide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7926 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Ibutilide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014453 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.